

# Unveiling Mutacin 1140: A Technical Guide to its Discovery and Initial Characterization

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Mutacin 1140**

Cat. No.: **B1577344**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Mutacin 1140**, a lantibiotic produced by the oral bacterium *Streptococcus mutans*, has emerged as a promising antimicrobial agent with potent activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains.<sup>[1][2][3]</sup> This technical guide provides an in-depth overview of the discovery and initial characterization of **Mutacin 1140**, detailing its structure, mechanism of action, antimicrobial spectrum, and the foundational experimental protocols used in its study. Quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this novel therapeutic candidate.

## Discovery and Structural Elucidation

**Mutacin 1140** was independently discovered by two research groups and is a product of *Streptococcus mutans*.<sup>[4]</sup> It is a member of the lantibiotic family of peptide antibiotics, which are characterized by the presence of lanthionine and methyllanthionine residues.<sup>[2][5]</sup> The primary covalent structure of **Mutacin 1140** was determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chemical sequencing.<sup>[6]</sup> This analysis revealed a 22-amino acid peptide with a complex structure of four macrocyclic rings, designated A, B, C, and D.<sup>[5][7]</sup> The molecule also contains post-translationally modified

amino acid residues such as 2,3-didehydroalanine (Dha), 2,3-didehydrobutyryne (Dhb), and S-amino vinyl-D-cysteine (AviCys).[\[5\]](#)

Table 1: Physicochemical Properties of **Mutacin 1140**

| Property            | Value                 | Reference                               |
|---------------------|-----------------------|-----------------------------------------|
| Molecular Weight    | 2,263 Da              | <a href="#">[8]</a>                     |
| Amino Acid Residues | 22                    | <a href="#">[3]</a>                     |
| Class               | Type A(I) Lantibiotic | <a href="#">[1]</a> <a href="#">[9]</a> |
| Producing Organism  | Streptococcus mutans  | <a href="#">[2]</a> <a href="#">[4]</a> |

## Mechanism of Action: A Dual Threat to Bacterial Survival

**Mutacin 1140** exerts its potent antimicrobial activity through a dual mechanism of action that targets the bacterial cell envelope.

### Inhibition of Cell Wall Synthesis

The primary mechanism involves the binding of **Mutacin 1140** to Lipid II, an essential precursor molecule in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[\[1\]](#) [\[4\]](#)[\[10\]](#) The N-terminal rings A and B of **Mutacin 1140** form the structural motif responsible for binding to the pyrophosphate moiety of Lipid II.[\[5\]](#)[\[9\]](#)[\[11\]](#) This sequestration of Lipid II prevents its incorporation into the growing peptidoglycan chain, thereby inhibiting cell wall synthesis and ultimately leading to cell death.[\[5\]](#)[\[10\]](#) This mode of action, termed "Lipid-II abduction," is considered less prone to the development of resistance due to the highly conserved and essential nature of the Lipid II target.[\[4\]](#)

### Membrane Disruption and Pore Formation

In addition to inhibiting cell wall synthesis, **Mutacin 1140** can also disrupt the bacterial cell membrane.[\[7\]](#)[\[11\]](#) While it does not form pores in the same distinct manner as the well-characterized lantibiotic nisin, studies have shown that **Mutacin 1140** can induce membrane disruptive functions, particularly in the presence of anionic phospholipids.[\[11\]](#) Molecular

simulations suggest that **Mutacin 1140**-Lipid II complexes can form water-permeating membrane pores, leading to increased membrane permeability and disruption of cellular integrity.[10]



[Click to download full resolution via product page](#)

Mechanism of action of **Mutacin 1140**.

## Antimicrobial Spectrum

**Mutacin 1140** exhibits a broad spectrum of activity against Gram-positive bacteria, including several clinically significant pathogens.[1][8] Notably, it is effective against strains that have developed resistance to conventional antibiotics, such as methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus* (VRE).[3][4] It has no activity against Gram-negative bacteria or yeast, which is attributed to the presence of an outer membrane in Gram-negative bacteria that likely prevents the antibiotic from reaching its target and the absence of Lipid II in yeast.[3][5]

Table 2: Minimum Inhibitory Concentrations (MICs) of **Mutacin 1140** against various Gram-positive bacteria

| Bacterial Species        | Strain(s)                 | MIC ( $\mu$ g/mL) | Reference |
|--------------------------|---------------------------|-------------------|-----------|
| Streptococcus pneumoniae | Multiple                  | < 8               | [3][5]    |
| Streptococcus pyogenes   | Multiple                  | < 8               | [3]       |
| Staphylococcus aureus    | Multiple (including MRSA) | > 8               | [3][5]    |
| Enterococcus faecalis    | Multiple (including VRE)  | > 8               | [3]       |
| Enterococcus faecium     | Vancomycin-resistant      | -                 | [5]       |
| Listeria monocytogenes   | Multiple                  | < 8               | [3]       |
| Clostridium difficile    | Multiple                  | < 8               | [3]       |
| Bacillus sp.             | Multiple                  | > 8               | [3]       |

Note: The specific MIC values can vary depending on the strain and the testing methodology.

## Experimental Protocols

### Purification of Mutacin 1140

The purification of **Mutacin 1140** from *S. mutans* culture is a critical step for its characterization and study. While early attempts faced challenges with recovery from broth cultures, a successful method was developed using solid medium.[12][13]

#### Protocol for **Mutacin 1140** Purification:

- **Culture Growth:** *S. mutans* strain JH1140 (a hyper-producing mutant) is stab-inoculated into a solid medium consisting of Todd-Hewitt broth with 0.5% agarose.[12][13]
- **Extraction:** The spent medium is subjected to chloroform extraction.[12][13]

- Initial Separation: The resulting fraction is analyzed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12][13]
- Further Purification: An efficient ammonium sulfate precipitation method has also been developed for extracting **Mutacin 1140** from complex fermentation media, achieving an average yield of 66%. [14][15] Reverse-phase high-performance liquid chromatography (RP-HPLC) is then used for final purification.[14]



[Click to download full resolution via product page](#)

Workflow for the purification of **Mutacin 1140**.

## Antimicrobial Susceptibility Testing

The antimicrobial activity of **Mutacin 1140** is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.

#### Protocol for MIC Determination:

- Inoculum Preparation: A standardized inoculum of the target bacterial strain is prepared.
- Serial Dilution: Purified **Mutacin 1140** is serially diluted in a 96-well microtiter plate containing appropriate growth medium.[16]
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plate is incubated under suitable conditions for the specific bacterium.
- MIC Determination: The MIC is defined as the lowest concentration of **Mutacin 1140** that completely inhibits visible growth of the bacteria.

## Genetic Determinants of Biosynthesis

The genetic basis for **Mutacin 1140** production has been identified and characterized. The biosynthesis is encoded by a *lan* gene cluster.[12][13] This operon includes:

- *lanA*: The structural gene encoding the precursor peptide of **Mutacin 1140**.[12][13]
- *lanB*: Encodes a dehydratase responsible for the dehydration of serine and threonine residues.[12][13][17]
- *lanC*: Encodes a cyclase that catalyzes the formation of the characteristic thioether linkages. [17]
- *lanT*: Encodes an ABC-like transporter for the export of the modified peptide.[17]
- *lanD*: An additional gene essential for the C-terminal decarboxylation of the core peptide.[17]

The precursor peptide consists of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide guides the post-translational modifications of the core peptide and is cleaved off during transport out of the cell to yield the active antibiotic.[5]

[Click to download full resolution via product page](#)**Biosynthesis pathway of Mutacin 1140.**

## Conclusion and Future Directions

The initial characterization of **Mutacin 1140** has established it as a potent and promising antimicrobial agent with a novel mechanism of action. Its effectiveness against drug-resistant Gram-positive bacteria highlights its potential as a therapeutic candidate to address the growing challenge of antibiotic resistance. Further research is warranted to optimize its pharmacokinetic properties, explore its efficacy in in vivo models, and fully elucidate the intricacies of its interaction with the bacterial cell membrane. The detailed understanding of its biosynthesis also opens avenues for bioengineering novel lantibiotics with enhanced activity and stability.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mutacin 1140 - Wikipedia [en.wikipedia.org]
- 2. Structure and dynamics of the lantibiotic mutacin 1140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic activity of the lantibiotic MU1140 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mutacin 1140 Lantibiotic Variants Are Efficacious Against Clostridium difficile Infection [frontiersin.org]

- 5. The leader peptide of mutacin 1140 has distinct structural components compared to related class I lantibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent structure of mutacin 1140 and a novel method for the rapid identification of lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of analogs of mutacin 1140 in systemic and cutaneous methicillin-resistant *Staphylococcus aureus* infection models in mice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Site-Directed Mutations in the Lanthipeptide Mutacin 1140 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide Mutacin 1140 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Genetic and biochemical analysis of mutacin 1140, a lantibiotic from *Streptococcus mutans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Genetic and Biochemical Analysis of Mutacin 1140, a Lantibiotic from *Streptococcus mutans* - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biosynthesis and Transport of the Lantibiotic Mutacin 1140 Produced by *Streptococcus mutans* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling Mutacin 1140: A Technical Guide to its Discovery and Initial Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1577344#mutacin-1140-discovery-and-initial-characterization>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)